molecular formula C17H22ClN3O2 B2766856 4-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride CAS No. 1396748-34-7

4-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride

Cat. No. B2766856
CAS RN: 1396748-34-7
M. Wt: 335.83
InChI Key: TWFKFMJYWFUFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C17H22ClN3O2 and its molecular weight is 335.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Antimicrobial Activities: Piperazine derivatives have been synthesized and evaluated for their antimicrobial properties against various pathogens. For example, novel urea and thiourea derivatives of piperazine doped with febuxostat showed promising antimicrobial and antiviral activities, particularly against Tobacco mosaic virus (TMV) and various bacterial strains (Reddy et al., 2013). This suggests that related compounds could be developed for antimicrobial applications.
  • Antiviral Activities: Certain piperazine analogues have been identified as ligands for melanocortin receptors, displaying structural and pharmacological characterizations that suggest potential for antiviral applications (Mutulis et al., 2004).

Enzyme Inhibition and Cancer Research

  • Enzyme Inhibition: Piperazine derivatives have also been explored for their ability to inhibit enzymes involved in disease processes. For instance, certain compounds have shown potent inhibitory effects on human carbonic anhydrase I and II isoenzymes, suggesting potential for therapeutic applications in conditions where these enzymes are implicated (Tuğrak et al., 2019).
  • Anticancer Agents: Research into mono Mannich bases with piperazines has evaluated their cytotoxic/anticancer properties, highlighting the potential for these compounds to serve as anticancer agents or carbonic anhydrase inhibitors, with some showing significant tumor selectivity and inducing necrotic cell death in cancer cell lines (Tuğrak et al., 2019).

Miscellaneous Applications

  • Biofilm Inhibition: Some piperazine derivatives have demonstrated significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in efficacy. This suggests a potential application in combating biofilm-associated infections (Mekky & Sanad, 2020).

properties

IUPAC Name

4-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2.ClH/c18-11-13-1-3-15(4-2-13)17(22)20-9-7-19(8-10-20)12-16(21)14-5-6-14;/h1-4,14,16,21H,5-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFKFMJYWFUFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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